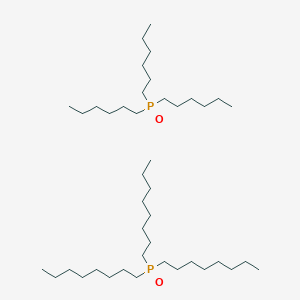
Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is an organophosphorus compound . It is commonly used as a solvent for the synthesis of colloidal nanocrystals . The compound is also used in the extraction of metals, especially uranium .
Synthesis Analysis
Tri-n-octylphosphine oxide (TOPO) is usually prepared by the oxidation of trioctylphosphine, which in turn is produced by the alkylation of phosphorus trichloride . Two hydrophobic DES based on tri–n-octylphosphine oxide (TOPO) and simple dicarboxylic acids, namely, oxalic acid and its higher homologue, malonic acid are prepared and characterized by FT-IR, UV–Vis, water content, density and viscosity measurements .Molecular Structure Analysis
The molecular formula of this compound is C42H90O2P2 . The molecular weight is 689.110322 .Chemical Reactions Analysis
Tri-n-octylphosphine oxide is used for coating zinc sulfide shells on cadmium-selenium quantum dot core by successive ionic layer adsorption and reaction method . It acts as a precursor to trioctylphosphine oxide .Physical and Chemical Properties Analysis
This compound has a density of 0.88 g/cm3 . The boiling point is 310°C (50 mmHg) . The flash point is 182°C .Applications De Recherche Scientifique
Thermodynamic Modeling and Extraction
Tri-n-octylphosphine oxide (TOPO) has been employed for the thermodynamic modeling and extraction of hydrochloric acid from aqueous solutions, demonstrating its efficacy in liquid-liquid equilibrium systems. This utilization underscores TOPO's role in separation processes, where its high extractive ability is leveraged for efficient separations (Wang et al., 2014).
Nanocrystal Synthesis and Stabilization
TOPO has also been highlighted for its role in the synthesis and stabilization of metal oxide nanocrystals. It acts as a ligand, capping the surface of nanocrystals such as TiO2, ZrO2, and HfO2, to prevent agglomeration and promote stability, demonstrating its importance in nanomaterials chemistry (Keukeleere et al., 2017).
Adsorption and Elution of Metal Ions
Research has shown the use of TOPO for the modification of porous sheets to adsorb and elute metal ions, such as bismuth, from solutions. This application showcases its utility in the field of metal recovery and purification processes (Tanaka et al., 2010).
Nanoparticle Synthesis
TOPO has been utilized as both a solvent and a phosphorus source in the synthesis of uniform cobalt phosphide nanocrystals. This innovative approach highlights TOPO's dual functionality in materials science, enabling controlled synthesis of nanocrystals with specific shapes and properties (Zhang et al., 2011).
Ligand for Metal Complexation
The compound has been involved in the study of new ligands for the complexation of metals, showing its potential in creating more efficient and selective processes for metal separation and recovery. This research opens avenues for the development of new materials and chemicals for industrial applications (Kudryavtsev et al., 2013).
Mécanisme D'action
- Binding Affinity : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide requires affinity to bind to a receptor. Receptors are essential for mediating cellular responses to drugs. The compound’s binding affinity determines its potency and efficacy in eliciting a response .
- Metal Ion Binding : this compound is highly polar due to the dipolar phosphorus-oxygen bond. This polarity allows it to bind to metal ions. The octyl groups confer solubility in low-polarity solvents like kerosene .
- Multiple Mechanisms : Depending on receptor specificity, expression in various tissues, and local drug concentration, this compound can bind to different types of receptors. Consequently, it may have multiple actions and mechanisms to produce those effects .
- Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .
- Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability, efficacy, and action. For example, its solubility in nonpolar solvents like kerosene suggests that environmental polarity plays a role .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-dihexylphosphorylhexane;1-dioctylphosphoryloctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKPOSFWUCCSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H90O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)

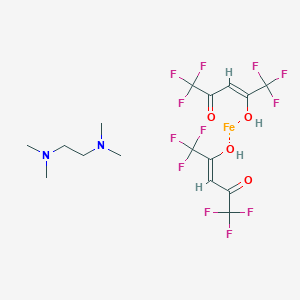
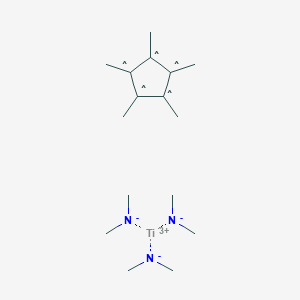
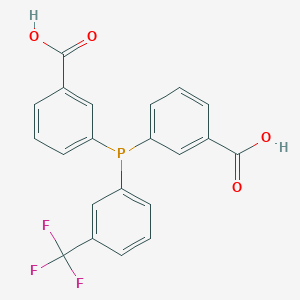
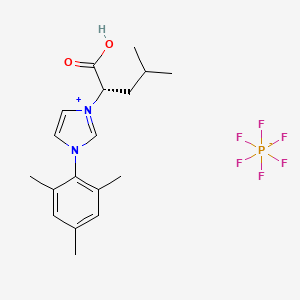

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)

